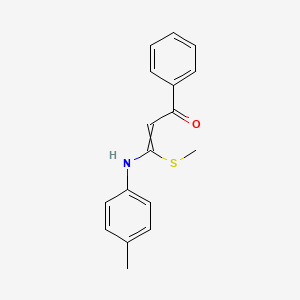
3-(4-Methylanilino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylanilino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one is an organic compound with a complex structure that includes aromatic rings, an amino group, and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylanilino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the enone: This can be achieved through the Claisen-Schmidt condensation of acetophenone with an appropriate aldehyde.
Amination: The enone is then reacted with 4-methylaniline under basic conditions to introduce the anilino group.
Thioether formation: Finally, the compound is treated with a methylthiolating agent to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylanilino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The enone moiety can be reduced to the corresponding alcohol.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-(4-Methylanilino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Methylanilino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the anilino and sulfanyl groups allows for interactions with various biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methylanilino)-1-phenylprop-2-en-1-one: Lacks the methylsulfanyl group.
3-(Methylsulfanyl)-1-phenylprop-2-en-1-one: Lacks the anilino group.
3-(4-Methylanilino)-3-(methylsulfanyl)-1-phenylpropan-1-one: Saturated version of the enone.
Uniqueness
3-(4-Methylanilino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one is unique due to the presence of both the anilino and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
101476-75-9 |
|---|---|
Formule moléculaire |
C17H17NOS |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
3-(4-methylanilino)-3-methylsulfanyl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H17NOS/c1-13-8-10-15(11-9-13)18-17(20-2)12-16(19)14-6-4-3-5-7-14/h3-12,18H,1-2H3 |
Clé InChI |
IGODZSMLMJGYLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


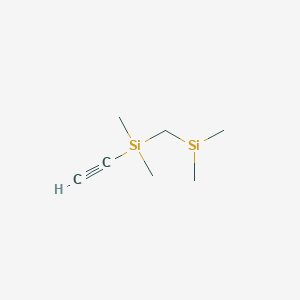

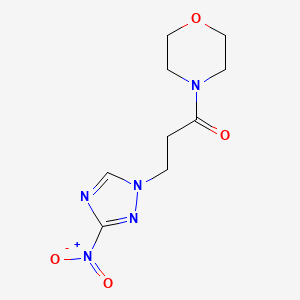
![3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione](/img/structure/B14324381.png)
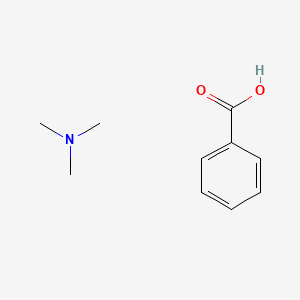
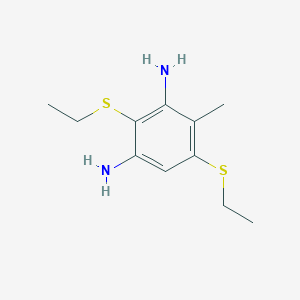
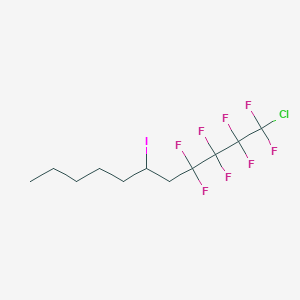

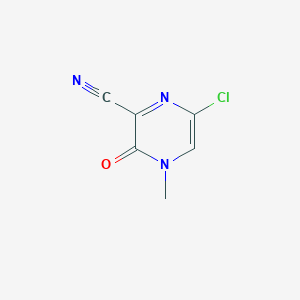

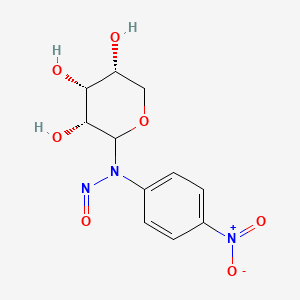

![Bis[2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B14324456.png)

